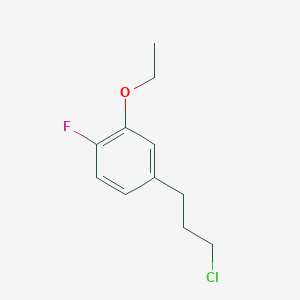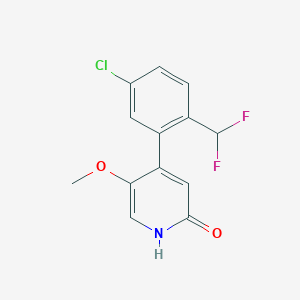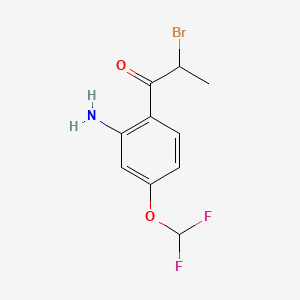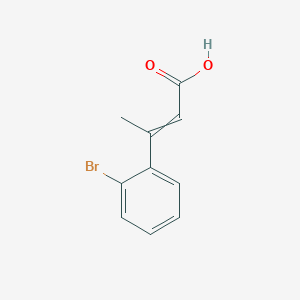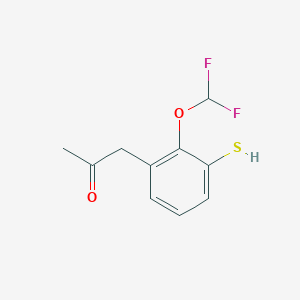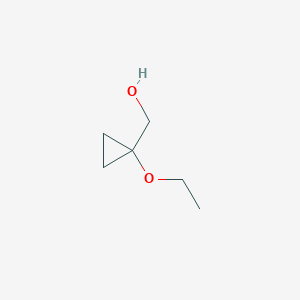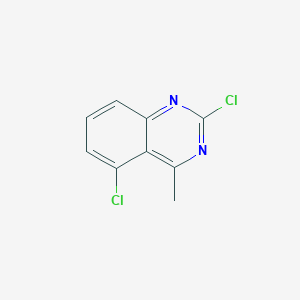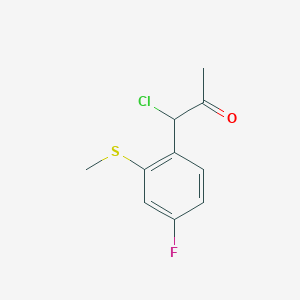
1-(2-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one is a complex organic compound with a unique structure that includes a carboxylic acid group, a hydroxyl group, and a chloropropanone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions where the precursor compounds are reacted under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 1-(2-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
科学的研究の応用
1-(2-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-(2-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one exerts its effects involves interactions with specific molecular targets. The carboxylic acid and hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The chloropropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules .
類似化合物との比較
- 1-(2-(Carboxy(hydroxy)methyl)phenyl)-2-chloropropan-1-one
- 1-(2-(Carboxy(hydroxy)methyl)phenyl)-3-bromopropan-1-one
- 1-(2-(Carboxy(hydroxy)methyl)phenyl)-3-iodopropan-1-one
Uniqueness: 1-(2-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorine atom in the propanone moiety allows for specific substitution reactions that are not possible with other halogens .
特性
分子式 |
C11H11ClO4 |
|---|---|
分子量 |
242.65 g/mol |
IUPAC名 |
2-[2-(3-chloropropanoyl)phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C11H11ClO4/c12-6-5-9(13)7-3-1-2-4-8(7)10(14)11(15)16/h1-4,10,14H,5-6H2,(H,15,16) |
InChIキー |
QACWJODUUNAZRU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(C(=O)O)O)C(=O)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


